molecular formula C17H24N2O4S B5249327 (2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone

(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone

Cat. No.: B5249327
M. Wt: 352.5 g/mol
InChI Key: XIJIZSZNEVZRAA-UHFFFAOYSA-N
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Description

(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone is a complex organic compound that features a combination of morpholine, sulfonyl, and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of 2-methyl-5-nitrophenol with morpholine under basic conditions to form 2-methyl-5-morpholin-4-ylphenol.

    Sulfonylation: The morpholine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, to yield 2-methyl-5-morpholin-4-ylsulfonylphenol.

    Piperidinylation: The final step involves the reaction of the sulfonylated intermediate with piperidine and a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine moiety can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(morpholin-4-yl)aniline
  • 2-Methyl-5-(4-morpholinosulfonyl)furan-3-carboxylic acid

Uniqueness

(2-Methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both morpholine and piperidine moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

(2-methyl-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-14-5-6-15(24(21,22)19-9-11-23-12-10-19)13-16(14)17(20)18-7-3-2-4-8-18/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJIZSZNEVZRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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